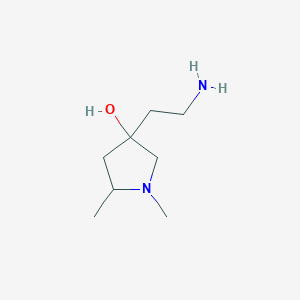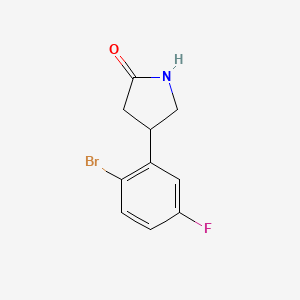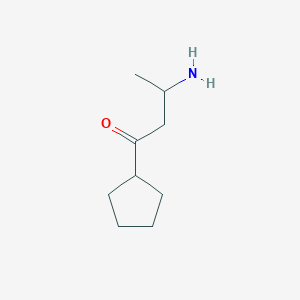![molecular formula C13H10N4O2 B13162201 6-amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13162201.png)
6-amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that features a fused pyrrolo[2,3-b]pyridine core with a furan-2-ylmethyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Furan-2-ylmethyl Group: This step often involves nucleophilic substitution reactions where a furan-2-ylmethyl halide reacts with the pyrrolo[2,3-b]pyridine core.
Functional Group Transformations:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: A variety of substituted pyrrolo[2,3-b]pyridine derivatives.
Applications De Recherche Scientifique
6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly targeting epidermal growth factor receptors (EGFR) .
Biological Studies: The compound is studied for its antiviral and antimicrobial properties .
Chemical Biology: It serves as a scaffold for the development of new bioactive molecules.
Mécanisme D'action
The mechanism of action of 6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the receptor’s active site, preventing the phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan-2-ylmethyl group, known for its anticancer properties .
6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Known for its antiviral activity .
Uniqueness
6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific structural features, such as the fused pyrrolo[2,3-b]pyridine core and the presence of multiple functional groups that allow for diverse chemical modifications and biological activities.
Propriétés
Formule moléculaire |
C13H10N4O2 |
|---|---|
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
6-amino-1-(furan-2-ylmethyl)-3-oxo-2H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C13H10N4O2/c14-5-8-4-10-11(18)7-17(13(10)16-12(8)15)6-9-2-1-3-19-9/h1-4H,6-7H2,(H2,15,16) |
Clé InChI |
GWHZZEUNYRXQCD-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(N1CC3=CC=CO3)N=C(C(=C2)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13162130.png)




![1,4-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13162170.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B13162171.png)



![1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one](/img/structure/B13162189.png)


